Metizolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Availability in Research:

Metizolam, a novel benzodiazepine, currently lacks significant presence in mainstream scientific research. While its synthesis dates back to the 1970s [], it only emerged within the illicit drug market around 2015 []. This recent appearance, coupled with its classification as a non-medicinal benzodiazepine, restricts its availability for approved research purposes. Most countries regulate research chemicals strictly, and metizolam likely falls under such controls.

Analytical Reference Standard:

Despite limitations for studying its pharmacological effects, some scientific institutions offer metizolam as an analytical reference standard. These companies provide high-purity metizolam for research applications focused on detection methods []. This can be useful in forensic toxicology, where identifying novel psychoactive substances like metizolam is crucial for analyzing biological samples in suspected drug-related incidents [].

Understanding Novel Benzodiazepines:

Research into metizolam might contribute to a broader understanding of novel benzodiazepines. These designer drugs often mimic the effects of prescribed medications but lack proper safety profiles or established medical uses []. Studying metizolam's properties alongside other novel benzodiazepines could provide valuable insights into their mechanisms of action, potential risks, and improved detection methods.

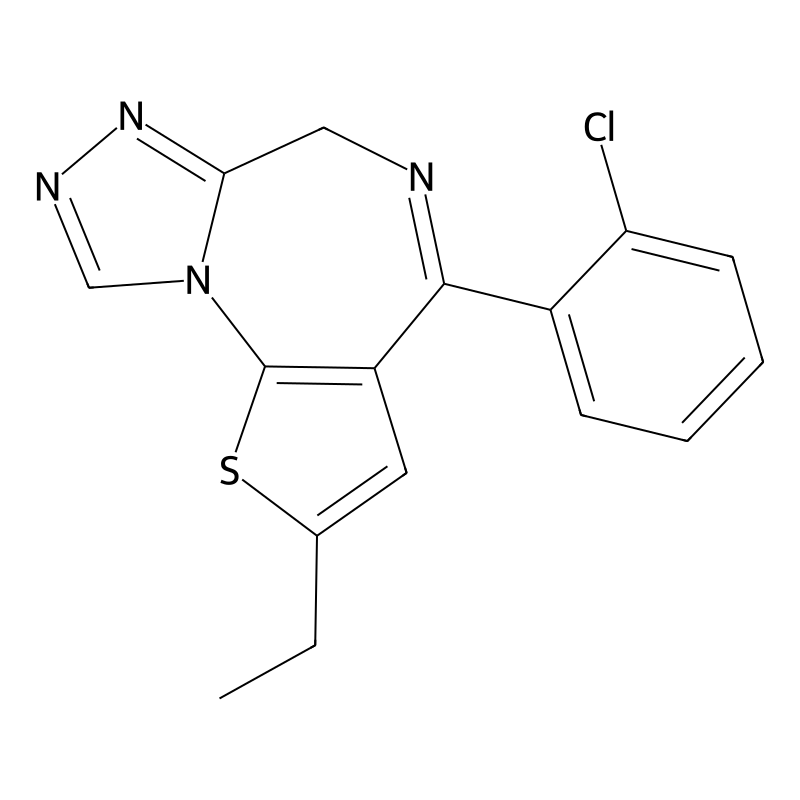

Metizolam, also known as desmethyletizolam, is a synthetic compound belonging to the thienodiazepine class, which is structurally related to benzodiazepines. Its systematic name is 4-(2-chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine. Metizolam features a thiophene ring fused to a diazepine structure, replacing the benzene ring typically found in benzodiazepines. This unique structure allows it to exhibit psychoactive properties similar to those of etizolam, including anxiolytic effects, sedation, and muscle relaxation .

As a psychoactive substance, metizolam exhibits significant biological activity. It has been reported to produce effects such as:

- Anxiety suppression: Metizolam is effective in reducing anxiety levels.

- Sedation: It induces sleepiness and can facilitate sleep onset.

- Muscle relaxation: The compound has muscle-relaxant properties.

- Memory suppression: It may impair memory formation and recall.

The synthesis of metizolam can be achieved through several chemical routes. One common method involves starting from 5-(O-chlorophenyl)-7-ethyl-1,2-dihydro-3H-thieno[2,3-e][1,4]diazepine-2-thione. This precursor undergoes various reactions including chlorination and cyclization to form metizolam. Specific synthetic routes may vary based on the desired yield and purity of the final product .

Metizolam is primarily utilized in research settings as an analytical reference standard for studying designer benzodiazepines. Its applications include:

- Pharmacological research: Investigating its effects on GABA_A receptors and potential therapeutic uses.

- Forensic analysis: Detecting metizolam in biological samples for toxicology studies.

- Clinical studies: Evaluating its safety profile and efficacy compared to traditional benzodiazepines .

Metizolam shares structural similarities with several other compounds in the thienodiazepine and benzodiazepine classes. Below is a comparison highlighting its uniqueness:

| Compound | Class | Potency (relative) | Unique Features |

|---|---|---|---|

| Metizolam | Thienodiazepine | Moderate | Demethylated analog of etizolam; longer half-life |

| Etizolam | Thienodiazepine | High | More euphoric effects; widely studied |

| Clonazolam | Benzodiazepine | High | Notable for amnesic properties |

| Diclazepam | Benzodiazepine | Moderate | Similar pharmacological profile |

| Flubromazolam | Benzodiazepine | Very high | Highly potent hypnotic effects |

| Pyrazolam | Benzodiazepine | Low | Less potent; reported as most anxiolytic |

Metizolam's distinct structural modifications contribute to its unique pharmacological profile compared to these similar compounds. Its lower potency relative to some others may make it less desirable for recreational use but could offer a different therapeutic profile worth exploring in clinical settings .